molecular formula C10H12O2 B1681289 Tetralin hydroperoxide CAS No. 771-29-9

Tetralin hydroperoxide

Cat. No. B1681289
CAS RN: 771-29-9
M. Wt: 164.2 g/mol
InChI Key: YWBMNCRJFZGXJY-UHFFFAOYSA-N
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Description

Tetralin Hydroperoxide is a hydroperoxide formed by the oxidation of tetralin . It is a product of DuPont and is used as a turpentine replacement . The technical grade hydroperoxide is a liquid and has a residual odor of benzene/menthol .


Synthesis Analysis

Tetralin Hydroperoxide can be synthesized via the hydrogenation of naphthalene . This process involves the use of polymer-stabilized Pt nanoparticles . The synthesis was studied in a batch reactor at varying reaction temperatures and overall pressure .


Molecular Structure Analysis

The chemical formula of Tetralin Hydroperoxide is C10H12O2 . Its exact mass is 164.08 and its molecular weight is 164.200 .


Chemical Reactions Analysis

Tetralin Hydroperoxide decomposes to 1-tetralone via a hydrogen bond complex with quaternary ammonium salt catalysts . It also reacts with strong reducing agents, like lithium tetrahydroaluminate, resulting in a vigorously exothermic reaction .

Scientific Research Applications

Biochemical Mechanism Studies

Tetralin hydroperoxide has been instrumental in understanding biological oxygenation mechanisms. Chen and Lin (1968) explored its role in the hydroxylation of tetralin in rat liver, finding that it acts as an intermediate in converting tetralin to tetral-1-ol, with specific conditions influencing this conversion (Chen & Lin, 1968).

Chiral Symmetry and Autocatalysis

The concept of stereospecific autocatalysis, crucial in theories about the origin of natural optical activity, uses tetralin hydroperoxide as a key player. Buhse et al. (1993) treated the autoxidation of tetralin as a model to explore this concept, with a chiral intermediate (tetralin hydroperoxide) being produced from an achiral substrate (tetralin) through autocatalytic pathways (Buhse et al., 1993).

Kinetics of Oxidation and Inhibition Studies

Howard and Ingold (1964) examined the kinetics of tetralin's oxidation when inhibited by phenols, highlighting the role of tetralin hydroperoxide in this process. Their study provided insights into the effects of various substituents on the hydroperoxides (Howard & Ingold, 1964).

Analytical Chemistry Techniques

A method developed by Worstell and Daniel (1981) for separating and analyzing tetralin hydroperoxide and its decomposition products via high-pressure liquid chromatography demonstrated its importance in analytical chemistry (Worstell & Daniel, 1981).

Environmental and Ecological Studies

Floriano, Santero, and Reyes-Ramírez (2019) conducted a comprehensive review on the biodegradation of tetralin, including the toxicity and environmental impact of its hydroperoxides, emphasizing its significance in ecological and environmental research (Floriano et al., 2019).

Liquid-Phase Oxidation Research

In the field of oxidation chemistry, tetralin hydroperoxide's role has been explored extensively, as evidenced by George's 1946 study on the benzoyl peroxide sensitized oxidation of tetralin, focusing on the hydroperoxide as a product (George, 1946).

Catalysis and Reaction Mechanisms

Studies like Kamiya's 1963 work on the cobalt-catalyzed autoxidation of tetralin have shed light on the catalytic decomposition of tetralin hydroperoxide, contributing significantly to the understanding of catalysis and reaction mechanisms (Kamiya et al., 1963).

Safety And Hazards

Tetralin Hydroperoxide is classified as an explosive and a strong oxidizing agent . It explodes on superheating the liquid . It is also known to react with absorbents like cellulose-based absorbents and expanded polymeric absorbents .

Future Directions

There are ongoing studies on the selective decomposition of Tetralin Hydroperoxide catalysed by quaternary ammonium salts . This research could lead to more efficient and safer methods of producing 1-tetralone .

properties

IUPAC Name

1-hydroperoxy-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBMNCRJFZGXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Record name TETRALIN HYDROPEROXIDE
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DSSTOX Substance ID

DTXSID90903935
Record name Tetralin 1-hydroperoxide
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Molecular Weight

164.20 g/mol
Source PubChem
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Physical Description

Hydroperoxide formed by the oxidation of tetralin, a DuPont product, used as a turpentine replacement. The technical grade hydroperoxide is a liquid and will have a residual odor of benzene/menthol.
Record name TETRALIN HYDROPEROXIDE
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Product Name

Tetralin hydroperoxide

CAS RN

771-29-9, 26447-24-5
Record name TETRALIN HYDROPEROXIDE
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Record name 1,2,3,4-Tetrahydro-1-naphthalenyl hydroperoxide
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Record name Tetralin hydroperoxide
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Record name 1,2,3,4-Tetrahydro-1-hydroperoxynaphthalene
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Record name Tetralin 1-hydroperoxide
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Record name 1,2,3,4-tetrahydro-1-naphthyl hydroperoxide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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